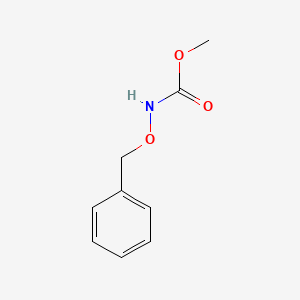
Methyl benzyloxycarbamate
Descripción general
Descripción
Methyl benzyloxycarbamate, also known as MBOC, is a chemical compound that has been extensively studied in scientific research. This compound is commonly used as a protecting group for amino acids in peptide synthesis.
Aplicaciones Científicas De Investigación
Organic Synthesis and Mechanochemistry
Methyl benzyloxycarbamate serves as a valuable reagent in organic synthesis. Researchers have explored its use in mechanochemical reactions, which occur without the need for solvents. For instance, 1,1’-Carbonyldiimidazole (CDI) mediates the mechanochemical synthesis of carbamates, including N-methyl-O-benzyl carbamate. Mechanochemistry enhances reactivity under mild conditions, making it an eco-friendly alternative to traditional solution-based methods .
Polymer Chemistry
Methyl benzyloxycarbamate finds applications in polymer synthesis. It can be incorporated into monomers for subsequent polymerization. For example, when designing (meth)acrylate-based polymers, attaching a reactive side group containing Methyl benzyloxycarbamate allows controlled polymerization and functionalization .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl benzyloxycarbamate (also known as carbendazim) primarily targets tubulin proteins in cells . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
Methyl benzyloxycarbamate interacts with its targets by binding to tubulin proteins . This binding disrupts the assembly of microtubules and the formation of spindles during cell division, resulting in the malsegregation of chromosomes . This disruption of normal cell division processes can lead to cell death, particularly in rapidly dividing cells .
Biochemical Pathways
The primary biochemical pathway affected by methyl benzyloxycarbamate is the process of cell division. By disrupting microtubule assembly, the compound interferes with the normal progression of mitosis . This can lead to errors in chromosome segregation and ultimately cell death .
Result of Action
The primary result of methyl benzyloxycarbamate’s action is the disruption of normal cell division, leading to cell death . This can have significant effects at the molecular and cellular levels, including changes in gene expression, disruption of normal cell function, and potential impacts on tissue and organ health.
Action Environment
Environmental factors can influence the action, efficacy, and stability of methyl benzyloxycarbamate. For example, certain environmental contaminants may interact with the compound, potentially altering its effectiveness . Additionally, the compound’s stability and activity may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
Propiedades
IUPAC Name |
methyl N-phenylmethoxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-9(11)10-13-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKILYCKRHPRKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzyloxycarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



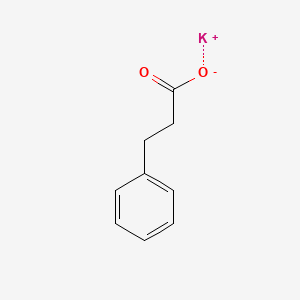
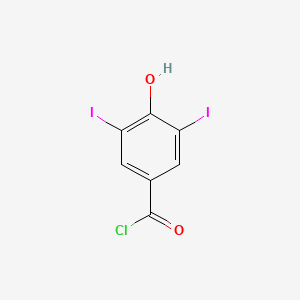
![4-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3144550.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-amine](/img/structure/B3144563.png)

![5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3144581.png)
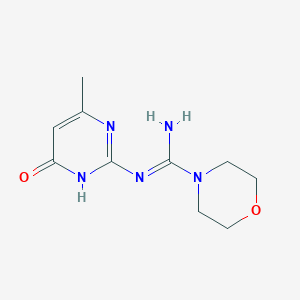
![Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3144600.png)

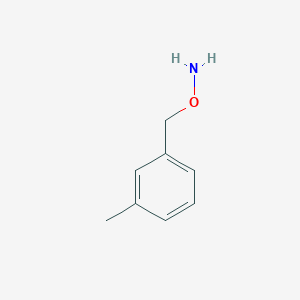
![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B3144626.png)
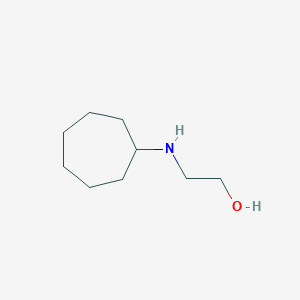
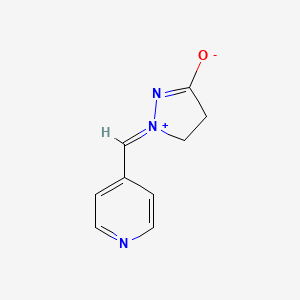
![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)